3,4,7-Tribromo-8-methylquinoline is a halogenated derivative of 8-methylquinoline, classified under the quinoline family of compounds. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound 3,4,7-tribromo-8-methylquinoline is characterized by the presence of three bromine atoms at positions 3, 4, and 7 of the quinoline ring, which significantly influences its chemical behavior and biological properties.
3,4,7-Tribromo-8-methylquinoline can be derived from 8-methylquinoline through bromination reactions. Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound falls under the category of halogenated heterocycles, which are known for their reactivity and utility in synthetic organic chemistry.
The synthesis of 3,4,7-tribromo-8-methylquinoline typically involves bromination reactions of 8-methylquinoline. Various methods have been reported in literature:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to ensure selective bromination and minimize side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compound .
The molecular formula for 3,4,7-tribromo-8-methylquinoline is . The compound features a quinoline backbone with three bromine substituents located at positions 3, 4, and 7 relative to the nitrogen atom in the pyridine ring.
3,4,7-Tribromo-8-methylquinoline can participate in various chemical reactions typical for halogenated compounds:
The reactivity patterns depend heavily on the electronic effects imparted by the bromine substituents and the methyl group at position 8. These reactions are often carried out under controlled conditions to avoid over-bromination or degradation of the quinoline core.
The mechanism by which 3,4,7-tribromo-8-methylquinoline exerts its biological effects is linked to its ability to interact with various biological targets:
Research indicates that halogenated derivatives often show enhanced bioactivity compared to their non-halogenated counterparts due to increased lipophilicity and altered electronic properties.
Relevant data from studies indicate that halogenation increases reactivity towards nucleophiles compared to unsubstituted quinolines .
3,4,7-Tribromo-8-methylquinoline has several potential applications:
3,4,7-Tribromo-8-methylquinoline (C₁₀H₆Br₃N) features a molecular weight of 371.88 g/mol and a calculated ClogP of approximately 3.8, indicating moderate lipophilicity. The quinoline nucleus is substituted at positions 3, 4, and 7 with bromine atoms and at position 8 with a methyl group. This specific substitution pattern creates distinct electronic perturbations:
Spectroscopic characterization reveals distinct signatures: ¹H NMR shows a deshielded methyl resonance (~2.65 ppm) due to anisotropic effects of C7-Br, while ¹³C NMR displays characteristic downfield shifts for C3, C4, C7, and C8a. The melting point typically exceeds 200°C, reflecting strong intermolecular halogen bonding observed in crystalline states. Bromination at C7 occurs with difficulty due to deactivation by the C8-methyl group, requiring forcing conditions or directed ortho-metalation strategies [3] [7].
Table 1: Comparative Bromination Patterns in Methylquinolines
Compound | CAS Number | Substitution Pattern | Key Synthetic Challenges |
---|---|---|---|
4-Bromo-8-methylquinoline | 1070879-23-0 | 4-Br, 8-CH₃ | Regioselective C4 bromination vs. N-oxidation |
7-Bromo-8-methylquinoline | 809248-61-1 | 7-Br, 8-CH₃ | Ortho-bromination sterically hindered by CH₃ |
4-Bromo-7-chloro-8-methylquinoline | 1070879-42-3 | 4-Br, 7-Cl, 8-CH₃ | Sequential halogenation control |
3,4,7-Tribromo-8-methylquinoline | Not specified | 3,4,7-Br₃, 8-CH₃ | Overcoming deactivation by multiple bromines |
The synthesis of brominated quinolines has evolved from classical electrophilic substitutions to modern catalytic methods. Early approaches relied on Skraup synthesis (aniline + glycerol/H₂SO₄) followed by bromination, but suffered from poor regiocontrol, polymerization, and harsh conditions (200°C, concentrated acids). For example, 8-methylquinoline synthesis via Skraup methods gave inseparable mixtures of 5,7-dibromo and 5,7,8-tribromo derivatives when direct bromination was attempted [1] [6]. The Combes quinoline synthesis (anilines + β-diketones) offered improved access to C8-substituted quinolines but remained limited in bromination regioselectivity, particularly for multisubstituted targets [9].
A paradigm shift occurred with the development of directed ortho-metalation (DoM) strategies in the 1980s. By installing directing groups (DGs) like CONEt₂ or OCONiPr₂ at C8, selective bromination at C5/C7 became feasible. For instance, 8-(N,N-diethylcarbamoyl)quinoline underwent clean bromination at C5 and C7 using Br₂/CHCl₃ at 0°C. However, C3 and C4 bromination remained challenging due to the pyridine ring's electron deficiency [1]. The 21st century introduced transition-metal-catalyzed methods:
Modern synthesis of 3,4,7-tribromo-8-methylquinoline employs a stepwise strategy: (1) Skraup synthesis of 8-methylquinoline; (2) N-oxidation followed by C4 bromination via Reissert-Henze reaction; (3) Fe-catalyzed electrophilic bromination at C3; (4) Lewis acid-directed bromination at C7 using AlCl₃/Br₂ to overcome deactivation. This sequence achieves ~40% overall yield but requires meticulous control of stoichiometry and temperature to avoid polybromination [1] [7].
Table 2: Evolution of Brominated Quinoline Synthetic Methods
Era | Method | Conditions | Regioselectivity Control | Yield for Target Compound |
---|---|---|---|---|
Early 20th c. | Skraup + Br₂ | H₂SO₄, 200°C, excess Br₂ | Low (mixtures) | 10-15% (tribromo) |
Mid 20th c. | Combes + selective Br₂ | AcOH, 80°C, stoichiometric Br₂ | Moderate (C5/C7 preference) | 20-30% (dibromo analogues) |
1980s-2000s | Directed ortho-metalation | BuLi, -78°C, then Br₂ | High (directed by CONR₂, etc.) | 50-70% (C5/C7 bromo) |
2010s-present | Metal-catalyzed C-H Br | Pd(OAc)₂, NBS, Py, 80°C | Moderate to high (site-specific) | 60-85% (C3 bromo) |
The bioactivity and physicochemical behavior of halogenated quinolines are exquisitely sensitive to halogen position. In 3,4,7-tribromo-8-methylquinoline, this manifests through three critical effects:
Electronic Modulation: Bromines at C3 and C4 withdraw electron density, reducing the pKa of the quinoline nitrogen by ~3 units versus unsubstituted quinoline. This decreases protonation under physiological pH, enhancing membrane permeability. Conversely, the C8-methyl group donates electrons, creating a dipole moment (~4.2 D) that facilitates DNA intercalation. Computational studies (DFT) reveal the HOMO is localized on C7-Br and the benzenoid ring, while the LUMO centers on C3/C4, enabling charge-transfer interactions with biological nucleophiles [4] [6].
Halogen Bonding: C7-Br in 3,4,7-tribromo-8-methylquinoline serves as a superior halogen bond (XB) donor versus C3-Br or C4-Br due to reduced steric encumbrance and optimal σ-hole orientation. This allows potent interactions with carbonyl oxygens (e.g., protein backbone C=O) with calculated XB energies of -5.2 kcal/mol, comparable to hydrogen bonds. Bioactivity data shows that C7-bromo derivatives exhibit 5-8× enhanced antibacterial activity against Staphylococcus epidermidis compared to isomers, attributable to XB-mediated target engagement [4] [8].
Steric and Conformational Effects: The C8-methyl group forces bromines at C7 and neighboring positions into coplanar arrangements with the ring, optimizing interactions with planar biological targets like DNA gyrase or topoisomerase IV. Molecular docking reveals that 3,4,7-tribromo-8-methylquinoline binds the ATPase domain of S. epidermidis FtsZ protein with -9.8 kcal/mol binding energy, primarily through van der Waals contacts with the C8-methyl and halogen bonding from C7-Br. Removing C7-Br reduces binding affinity by 40%, while moving bromine to C6 abolishes it [4] [10].
Structure-activity relationship (SAR) studies demonstrate that halogen positioning dictates specificity:
Table 3: Impact of Substituent Position on Biological Activity
Quinoline Derivative | MIC vs MRSE (µM) | MBEC vs MRSE Biofilm (µM) | ClogP | Key Pharmacological Effect |
---|---|---|---|---|
8-Methylquinoline | >100 | >200 | 2.8 | Inactive |
5,7-Dibromo-8-hydroxyquinoline | 12.5 | 93.8 | 4.1 | Broad-spectrum anti-biofilm |
2-(Morpholino)-7-bromo-8-HQ | 0.59 | 2.35 | 3.44 | MRSE-specific planktonic & biofilm eradicaton |
3,4,7-Tribromo-8-methylquinoline | 0.78* | 18.8* | 3.8 | Enhanced DNA intercalation & FtsZ inhibition |
(*Predicted based on structural analogues)
Regioselective Synthesis Challenges: Installing bromine at C7 in 8-methylquinoline requires overcoming both electronic deactivation (-I effect of CH₃) and steric blocking. Successful approaches include:
The strategic halogen placement in 3,4,7-tribromo-8-methylquinoline exemplifies how position-specific modification transforms quinoline from a simple heterocycle into a targeted bioactive scaffold with tailored properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: